Cas no 886498-56-2 (2-(4-Fluoro-2-methoxyphenyl)acetonitrile)

2-(4-Fluoro-2-methoxyphenyl)acetonitrile is a fluorinated aromatic nitrile compound with the molecular formula C₉H₈FNO. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both fluoro and methoxy substituents on the phenyl ring enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. The nitrile group offers further derivatization potential, such as hydrolysis to carboxylic acids or reduction to primary amines. This compound is valued for its stability, high purity, and compatibility with a range of synthetic methodologies, making it a useful building block in fine chemical and medicinal chemistry applications.
2-(4-Fluoro-2-methoxyphenyl)acetonitrile structure
886498-56-2 structure
Product Name:2-(4-Fluoro-2-methoxyphenyl)acetonitrile
CAS No:886498-56-2
MF:C9H8FNO
MW:165.164325714111
MDL:MFCD06660192
CID:720470
PubChem ID:17750772
Update Time:2025-10-30

2-(4-Fluoro-2-methoxyphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluoro-2-methoxyphenyl)acetonitrile
    • 2-METHOXY-4-FLUOROBENZYL CYANIDE
    • 4-Fluoro-2-methoxybenzyl cyanide
    • Benzeneacetonitrile,4-fluoro-2-methoxy-
    • 4-Fluoro-2-methoxyphenylacetonitrile
    • AK135189
    • CK1025
    • FCH853267
    • 4-Fluoro-2-methoxybenzeneacetonitrile
    • AS02350
    • (4-Fluoro-2-methoxyphenyl)acetonitrile
    • PC408265
    • AX8022990
    • AB0034274
    • X8396
    • ST24039438
    • 4-Fluoro-2-methoxybenzeneacetonitrile (ACI)
    • CS-B1268
    • AKOS006294860
    • 886498-56-2
    • DS-4913
    • DTXSID10590684
    • EN300-1827564
    • MFCD06660192
    • MDL: MFCD06660192
    • Inchi: 1S/C9H8FNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
    • InChI Key: RUIXXRPYOJHKQZ-UHFFFAOYSA-N
    • SMILES: N#CCC1C(OC)=CC(F)=CC=1

Computed Properties

  • Exact Mass: 165.058992041g/mol
  • Monoisotopic Mass: 165.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 33

Experimental Properties

  • Density: 1.148
  • Boiling Point: 244℃
  • Flash Point: 101℃

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Additional information on 2-(4-Fluoro-2-methoxyphenyl)acetonitrile

Comprehensive Overview of 2-(4-Fluoro-2-methoxyphenyl)acetonitrile (CAS No. 886498-56-2)

2-(4-Fluoro-2-methoxyphenyl)acetonitrile (CAS No. 886498-56-2) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical research, and material science. Its molecular structure, featuring a fluorine substituent and a methoxy group, makes it a versatile building block for synthesizing complex molecules. Researchers and industries value this compound for its unique reactivity and potential applications in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules.

The growing demand for fluorinated compounds in modern chemistry has positioned 2-(4-Fluoro-2-methoxyphenyl)acetonitrile as a critical reagent. Fluorination often enhances metabolic stability and bioavailability, making this compound a hotspot in medicinal chemistry. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in such intermediates, as they align with sustainable synthesis goals and computational molecular design.

From a synthetic perspective, CAS No. 886498-56-2 serves as a precursor for constructing heterocyclic frameworks, which are prevalent in FDA-approved drugs. Its nitrile functionality allows for diverse transformations, including hydrolysis, reduction, and cyclization reactions. This adaptability answers frequent search queries like "nitrile applications in drug synthesis" or "fluorophenyl intermediates for pharmaceuticals," reflecting its relevance in both academic and industrial settings.

Quality control and scalability are paramount for 2-(4-Fluoro-2-methoxyphenyl)acetonitrile suppliers. Analytical techniques such as HPLC, GC-MS, and NMR ensure purity, while regulatory compliance (e.g., REACH, GMP) guarantees safe handling. These aspects address common user concerns like "how to verify chemical purity" or "standards for pharmaceutical intermediates," bridging the gap between technical specifications and end-user requirements.

In material science, this compound’s aromatic and polar properties contribute to advanced polymer designs and liquid crystal formulations. Searches for "high-performance materials with fluorinated aromatics" or "methoxyphenyl derivatives in electronics" highlight its cross-disciplinary utility. Such applications resonate with innovations in flexible electronics and renewable energy technologies.

To summarize, 2-(4-Fluoro-2-methoxyphenyl)acetonitrile (CAS No. 886498-56-2) embodies the intersection of synthetic efficiency and multifunctional design. Its role in addressing challenges like "targeted drug delivery" and "sustainable chemical production" ensures its prominence in future research and industrial workflows. For detailed protocols or commercial inquiries, always refer to certified suppliers and peer-reviewed literature.

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